

# Application Notes and Protocols for Nelонемдаз in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nelonemdaz**

Cat. No.: **B1678020**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the investigational drug **nelonemdaz**, based on data from clinical trials.

## 1. Introduction

**Nelonemdaz** (formerly Neu2000) is a multi-target neuroprotectant under investigation for the treatment of acute ischemic stroke.<sup>[1][2]</sup> Its mechanism of action involves the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) and the scavenging of free radicals, both of which are key pathways in the pathophysiology of neuronal damage following ischemia and reperfusion.<sup>[3][4][5]</sup> Clinical trials have been conducted to evaluate its safety and efficacy in patients undergoing endovascular thrombectomy (EVT).<sup>[1][2][3]</sup>

## 2. Mechanism of Action

**Nelonemdaz** exhibits a dual neuroprotective mechanism:

- NMDA Receptor Antagonism: It selectively blocks the NR2B subunit of the NMDA receptor. <sup>[3][4]</sup> Overactivation of NMDA receptors by excessive glutamate release during an ischemic event leads to an influx of calcium ions, triggering excitotoxicity and neuronal cell death.<sup>[3]</sup>

By targeting the NR2B subunit, which is predominantly associated with pro-death signaling, **nelonemdaz** aims to mitigate this excitotoxic damage.[3]

- **Antioxidant Activity:** **Nelonemdaz** is a potent scavenger of reactive oxygen species (ROS). [3][4] Reperfusion injury following thrombectomy can lead to a burst of free radicals, causing oxidative stress and further neuronal damage.[3] The antioxidant properties of **nelonemdaz** help to neutralize these harmful free radicals.[3]

### Signaling Pathway of **Nelonemdaz**



[Click to download full resolution via product page](#)

Caption: Dual mechanism of **nelonemdaz** in neuroprotection.

### 3. Dosage and Administration in Clinical Trials

**Nelonemdaz** has been administered intravenously in clinical trials. The dosing regimens have typically involved a loading dose followed by multiple maintenance doses.

Table 1: **Nelonemdaz** Dosage Regimens in Clinical Trials

| Trial Name         | Dosage Group  | Initial (Loading) Dose | Subsequent (Maintenance) Doses | Total Cumulative Dose | Administration Schedule               |
|--------------------|---------------|------------------------|--------------------------------|-----------------------|---------------------------------------|
| SONIC (Phase II)   | Low Dose      | 500 mg                 | 250 mg                         | 2750 mg               | 9 infusions every 12 hours for 5 days |
| High Dose          | 750 mg        | 500 mg                 | 5250 mg                        |                       | 9 infusions every 12 hours for 5 days |
| RODIN (Phase III)  | Treatment Arm | 750 mg                 | 500 mg                         | 5250 mg               | 9 infusions every 12 hours for 5 days |
| ENIS-3 (Phase III) | Not specified | Not specified          | Not specified                  | 5250 mg               | Not specified                         |

Sources:[2][3][6][7]

Administration Protocol:

- Route of Administration: Intravenous (IV) infusion.
- Vehicle: The specified dose of **nelonenmdaz** is typically mixed with 250 mL of saline.[2][6]
- Timing of First Dose: The initial infusion is administered as soon as possible after obtaining informed consent and before the start of the endovascular thrombectomy procedure.[2][3][6] Some protocols allow for the first dose to be administered up to 60 minutes after groin puncture for the reperfusion treatment.[3]
- Frequency of Subsequent Doses: Following the initial dose, subsequent infusions are administered every 12 hours for a total of 5 days (10 doses in total).[2][3][6][8]

#### 4. Experimental Protocols in Clinical Trials

The following outlines a typical experimental protocol for a clinical trial investigating **nelonemdaz** in acute ischemic stroke patients undergoing endovascular thrombectomy.

#### 4.1. Study Design

- Phase: Phase II and Phase III trials have been conducted.[1][2][7]
- Design: Multicenter, randomized, double-blind, placebo-controlled trials.[2][3]
- Patient Population: Patients with acute ischemic stroke due to large vessel occlusion in the anterior circulation, eligible for endovascular thrombectomy.[2][3] Key inclusion criteria often include a National Institutes of Health Stroke Scale (NIHSS) score of  $\geq 8$  and an Alberta Stroke Program Early CT Score (ASPECTS) of  $\geq 4$ , with treatment initiated within 12 hours of stroke onset.[3]

#### 4.2. Key Endpoints

- Primary Endpoint: The primary efficacy outcome is typically the distribution of the modified Rankin Scale (mRS) scores at 90 days (or 12 weeks) post-treatment.[2][3] The mRS is a 7-point scale for measuring the degree of disability or dependence in the daily activities of people who have had a stroke.
- Secondary Endpoints: These often include:
  - Functional independence, defined as an mRS score of 0-2 at various time points (e.g., 35 and 90 days).[3][9]
  - The proportion of patients with an mRS score of 0 at 35 and 90 days.[3][9]
  - Infarct volume measured by MRI or CT at specified time points.[3]
  - Occurrence of symptomatic intracranial hemorrhage.[3][9]

Table 2: Summary of Key Clinical Trial Protocols

| Trial  | Phase | Patient Population                                                                  | Intervention Groups                                                                         | Primary Endpoint                                       |
|--------|-------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------|
| SONIC  | II    | 208 patients with acute ischemic stroke undergoing EVT.<br>[2]                      | Placebo, Low-dose nelonemdaz (2750 mg total), High-dose nelonemdaz (5250 mg total).<br>[10] | Proportion of patients with mRS 0-2 at 12 weeks.[2][6] |
| RODIN  | III   | 496 patients with acute ischemic stroke undergoing EVT.<br>[3][7]                   | Placebo, Nelonemdaz (5250 mg total).<br>[3]                                                 | Favorable shift in mRS score at 90 days.[3][9]         |
| ENIS-3 | III   | 948 patients with moderate to severe acute ischemic stroke treated with tPA.<br>[7] | Placebo, Nelonemdaz.[7]                                                                     | Not specified                                          |

#### Experimental Workflow for **Nelonemdaz** Administration in a Clinical Trial

[Click to download full resolution via product page](#)

Caption: A typical clinical trial workflow for **nelonemdaz**.

## 5. Safety and Tolerability

Across Phase I and II clinical trials, **nelonemdaz** has been generally well-tolerated with no serious adverse effects reported, including the absence of psychological symptoms that have been associated with other NMDA receptor antagonists.<sup>[3]</sup> Phase I studies in healthy volunteers showed a promising safety profile with single intravenous infusions of up to 6000 mg.<sup>[8]</sup>

## 6. Conclusion

**Nelonemdaz** is an investigational drug with a dual mechanism of action that targets key pathways of neuronal injury in ischemic stroke. The clinical trial data to date have established a dosing and administration protocol involving an initial loading dose followed by maintenance doses for 5 days. While Phase II trials showed a favorable trend, Phase III trials are further investigating the efficacy and safety of **nelonemdaz** as an adjunctive therapy to endovascular thrombectomy. These application notes provide a summary of the current knowledge on **nelonemdaz** dosage and administration to aid researchers and drug development professionals in the field. Post-hoc analyses of clinical trial data suggest that earlier administration of **nelonemdaz** may be associated with better outcomes, highlighting the time-sensitive nature of neuroprotective therapy.<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Early Administration of Nelonemdaz May Improve the Stroke Outcomes in Patients With Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Rescue on Reperfusion Damage in Cerebral Infarction by Nelonemdaz (RODIN) Trial: Protocol for a Double-Blinded Clinical Trial of Nelonemdaz in Patients with Hyperacute Ischemic Stroke and Endovascular Thrombectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nelonemdz and Patients With Acute Ischemic Stroke and Mechanical Reperfusion: The RODIN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nelonemdz for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Nelonemdz for Patients With Acute Ischemic Stroke Undergoing Endovascular Reperfusion Therapy: A Randomized Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Nelonemdz in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678020#nelonemdz-dosage-and-administration-in-clinical-trials\]](https://www.benchchem.com/product/b1678020#nelonemdz-dosage-and-administration-in-clinical-trials)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

